3-Isopropylsydnone
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Overview
Description
3-Isopropylsydnone is a mesoionic heterocyclic compound with a 1,2,3-oxadiazole core. It is known for its unique structure, which includes both positive and negative charges delocalized across the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropylsydnone can be synthesized through a mechanochemical approach, which involves ball-milling techniques. This method is efficient and environmentally friendly, as it avoids the use of organic solvents and purification steps . The general synthetic route involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the mechanochemical approach mentioned above can be scaled up for industrial applications. This method’s efficiency and reduced environmental impact make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylsydnone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in 1,3-dipolar cycloaddition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkynes can yield various substituted sydnones .
Scientific Research Applications
3-Isopropylsydnone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropylsydnone involves its ability to undergo 1,3-dipolar cycloaddition reactions. This property allows it to form stable adducts with various substrates, making it useful in synthetic chemistry .
Comparison with Similar Compounds
Sydnone: The parent compound with a similar 1,2,3-oxadiazole core.
Münchnone: Another mesoionic compound with similar reactivity but different structural features.
Sydnone Imine: A derivative where the keto group is replaced with an imino group, found in stimulant drugs like feprosidnine and mesocarb.
Uniqueness: This substitution can affect the compound’s stability and its interactions with other molecules, making it a unique candidate for various chemical and biological studies .
Properties
CAS No. |
6939-17-9 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-propan-2-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C5H8N2O2/c1-4(2)7-3-5(8)9-6-7/h3-4H,1-2H3 |
InChI Key |
MOPOHBGHMCTYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)[O-] |
Origin of Product |
United States |
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